4-(Benzyloxy)-5-bromopyrimidin-2-amine
CAS No.:
Cat. No.: VC3237154
Molecular Formula: C11H10BrN3O
Molecular Weight: 280.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H10BrN3O |
---|---|
Molecular Weight | 280.12 g/mol |
IUPAC Name | 5-bromo-4-phenylmethoxypyrimidin-2-amine |
Standard InChI | InChI=1S/C11H10BrN3O/c12-9-6-14-11(13)15-10(9)16-7-8-4-2-1-3-5-8/h1-6H,7H2,(H2,13,14,15) |
Standard InChI Key | QQUURFREBSVNMH-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)COC2=NC(=NC=C2Br)N |
Introduction
Structural Characteristics and Isomeric Considerations
The pyrimidine ring serves as a foundational scaffold, with substituents positioned to optimize reactivity and biological interactions. Key structural features include:
-
Benzyloxy group at position 4: Enhances lipophilicity and provides a site for potential functionalization via cleavage of the benzyl ether.
-
Bromo substituent at position 5: Introduces electron-withdrawing effects and enables cross-coupling reactions (e.g., Suzuki or Sonogashira).
-
Amino group at position 2: Participates in hydrogen bonding and serves as a reactive site for further derivatization.
The compound’s regiochemistry is critical, as substituent placement influences electronic distribution and biological activity. For example, bromination at position 5 positions the leaving group meta to the amino group, potentially affecting nucleophilic substitution kinetics.
Synthetic Pathways and Challenges
The synthesis of 4-(benzyloxy)-5-bromopyrimidin-2-amine likely involves multi-step strategies, as inferred from analogous pyrimidine derivatives. A plausible route includes:
-
Pyrimidine Core Formation:
-
Construct the pyrimidine ring via cyclization of a nitrile or amidine intermediate.
-
Introduce the amino group at position 2 through condensation or substitution reactions.
-
-
Functionalization:
-
Bromination: Electrophilic substitution at position 5 using brominating agents (e.g., N-bromosuccinimide) under controlled conditions.
-
Benzyloxy Introduction: Alkylation of a hydroxyl group at position 4 with benzyl bromide or benzyl chloride in the presence of a base.
-
-
Purification:
-
Chromatographic techniques (e.g., column chromatography) to isolate the product from byproducts.
-
Challenges:
-
Regioselectivity during bromination and alkylation steps.
-
Stability of the benzyloxy group under acidic or basic conditions.
Physical and Chemical Properties
While specific data for 4-(benzyloxy)-5-bromopyrimidin-2-amine are unavailable, insights can be drawn from analogous compounds:
Comparative Analysis with Structural Analogs
A comparison of 4-(benzyloxy)-5-bromopyrimidin-2-amine with related compounds highlights its uniqueness:
Compound | CAS Number | Key Features | Biological Activity |
---|---|---|---|
5-(Benzyloxy)pyridin-2-amine | 96166-00-6 | Pyridine core, benzyloxy at position 5 | Potential neuroprotective effects |
3-(Benzyloxy)-6-bromopyridin-2-amine | 59605512 | Bromine at position 6; pyridine scaffold | Antimicrobial properties |
2-(4-Bromophenyl)isoindoline-1,3-dione | N/A | Isoindoline core; bromine at para position | Antimycobacterial activity |
4-(Benzyloxy)-5-bromopyrimidin-2-amine | Hypothetical | Pyrimidine core; bromine at position 5 | Theoretical kinase inhibition |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume